
2-(2-Methylpropanoyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropanoyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is part of a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Isoindoline-1,3-dione derivatives are known for their applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies. For example, a solventless synthesis method involves heating the reactants to achieve the desired product with minimal waste .
化学反应分析
Types of Reactions
2-(2-Methylpropanoyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxoisoindoline derivatives.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
科学研究应用
作用机制
The mechanism of action of 2-(2-Methylpropanoyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions. The compound binds to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits in conditions like Parkinson’s disease .
相似化合物的比较
Similar Compounds
Phthalimide: The parent compound of isoindoline-1,3-dione derivatives, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindoline-1,3-dione: These derivatives exhibit similar biological activities and are used in medicinal chemistry.
Dioxoisoindoline Derivatives: These compounds are formed through oxidation reactions and have applications in drug development.
Uniqueness
2-(2-Methylpropanoyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
6623-99-0 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-(2-methylpropanoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7(2)10(14)13-11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
InChI 键 |
IVIHOQMJEBQALJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


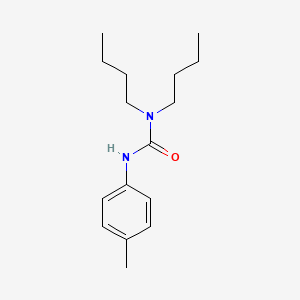
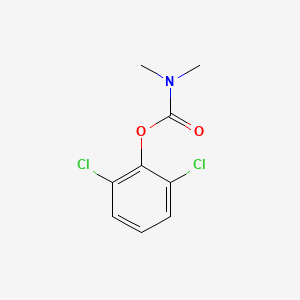
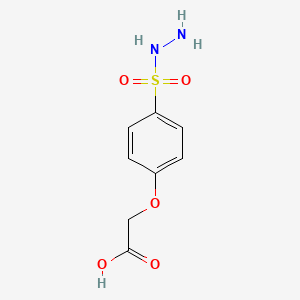

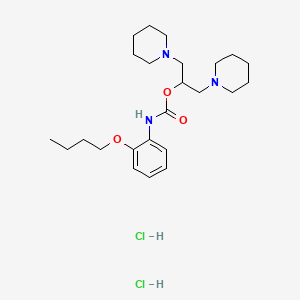


![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)
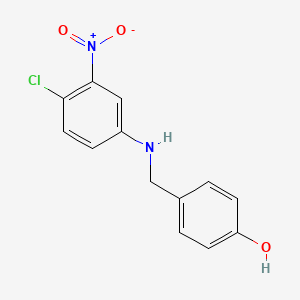
![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)
